molecular formula C22H22N4O7 B8101401 (5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide

Cat. No.: B8101401
M. Wt: 454.4 g/mol
InChI Key: LNOSECQICJNHTG-QZQOTICOSA-N
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Description

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide is a chemical compound known for its significant role in scientific research, particularly in the field of stem cell biology. It is a protein kinase D inhibitor, which has been shown to maintain the undifferentiated state of embryonic stem cells .

Chemical Reactions Analysis

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include acids, bases, and solvents like water or organic solvents.

Scientific Research Applications

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide exerts its effects by inhibiting protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT signaling pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The molecular targets involved include protein kinase D isoforms (PKD1, PKD2, and PKD3) and components of the PI3K/AKT signaling pathway .

Comparison with Similar Compounds

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide can be compared with other protein kinase D inhibitors. Similar compounds include:

This compound is unique due to its specific inhibition of protein kinase D and its significant impact on the PI3K/AKT signaling pathway, which is crucial for stem cell pluripotency .

Properties

IUPAC Name

(5E)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,24,28H,6-9H2,1H3,(H,23,29)/b21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOSECQICJNHTG-QZQOTICOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C3C(=CC(=O)C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)NC(=O)C2=C/C(=C\3/C(=CC(=O)C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)/ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.